

"2-Aminoquinoline-5-carboxylic acid synthesis and characterization"

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Compound of Interest

Compound Name: 2-Aminoquinoline-5-carboxylic acid

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An In-depth Technical Guide to the Synthesis and Characterization of **2-Aminoquinoline-5-carboxylic acid**

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous synthetic compounds with diverse biological activities. Among its derivatives, **2-aminoquinoline-5-carboxylic acid** is a particularly valuable building block. Its bifunctional nature—possessing a nucleophilic amino group at the 2-position and a carboxylic acid at the 5-position—allows for versatile modifications, making it a key intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors and antineoplastic compounds.^{[1][2]} This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methodologies required for its thorough characterization.

Part 1: Synthesis of 2-Aminoquinoline-5-carboxylic acid

Strategic Approach: The Friedländer Annulation

The most direct and widely adopted method for constructing the quinoline core is the Friedländer annulation, first reported by Paul Friedländer in 1882.^{[3][4]} This reaction involves

the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group (a ketone or aldehyde).[5][6] The power of this approach lies in its convergence and ability to build the bicyclic quinoline system in a single transformative step.

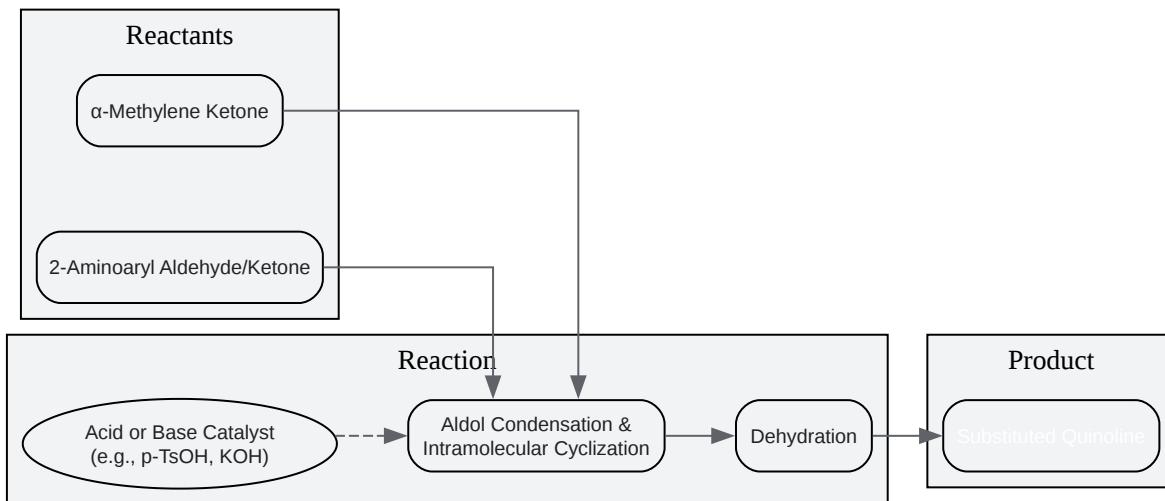
The choice of the Friedländer synthesis is strategic due to its efficiency and the commercial availability of suitable starting materials. The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, iodine, Lewis acids) or bases (e.g., potassium tert-butoxide, piperidine), allowing for optimization based on substrate reactivity and functional group tolerance.[3][5][7] Modern variations have even been developed under solvent-free or microwave-assisted conditions to improve yields and reduce environmental impact.[5]

Reaction Mechanism

The mechanism of the Friedländer synthesis can proceed via two primary pathways, depending on the reaction conditions and substrates.[4][8]

- **Aldol Condensation First:** The reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone. This is followed by cyclization via intramolecular Schiff base formation (imine formation) and subsequent dehydration to yield the aromatic quinoline ring.[4][9]
- **Schiff Base Formation First:** Alternatively, the initial step can be the formation of a Schiff base between the amino group of the aryl component and the carbonyl of the methylene component. This is followed by an intramolecular aldol-type condensation and dehydration to form the final product.[4]

Below is a visualization of the general Friedländer synthesis pathway.



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Caption: Generalized workflow of the Friedländer Annulation.

Detailed Experimental Protocol: Synthesis via Friedländer Annulation

This protocol describes a representative synthesis of **2-aminoquinoline-5-carboxylic acid**. The specific starting materials for this target would be 3-amino-4-formylbenzoic acid and a reagent like acetonitrile or a derivative that can provide the C2-N fragment under specific catalytic conditions.^{[2][10]}

Materials:

- 3-amino-4-formylbenzoic acid (1 equivalent)
- Benzyl cyanide (1.2 equivalents)
- Potassium tert-butoxide (KOtBu) (2 equivalents)
- Anhydrous Dimethylformamide (DMF)

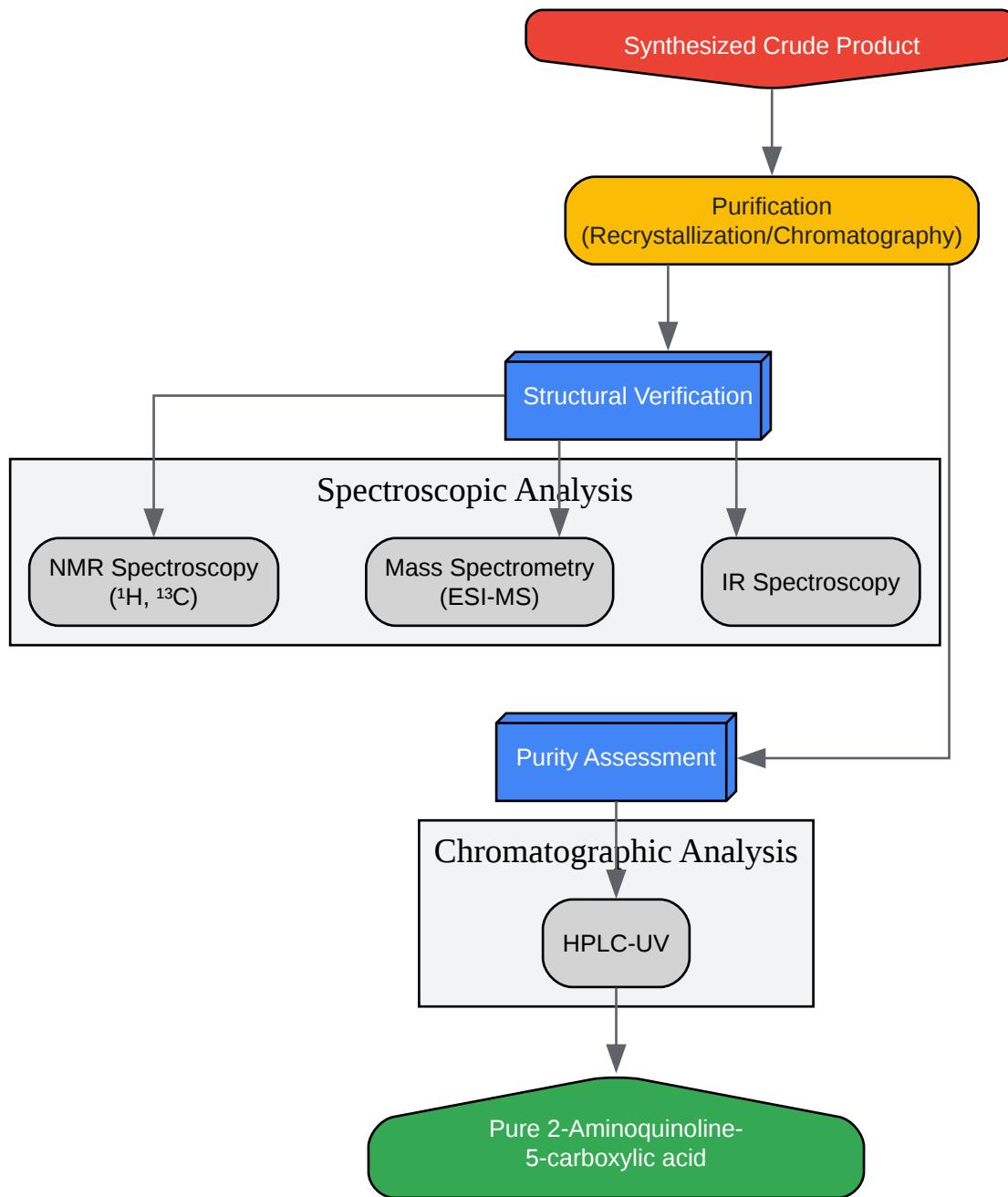
- Hydrochloric acid (1 M)
- Ethyl acetate
- Deionized water

Procedure:

- To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 3-amino-4-formylbenzoic acid and anhydrous DMF.
- Stir the mixture at room temperature until the starting material is fully dissolved.
- Add benzyl cyanide to the solution.
- Slowly add potassium tert-butoxide in portions over 20-30 minutes. The reaction is exothermic, and the temperature should be monitored.
- Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold water.
- Acidify the aqueous solution to a pH of ~5-6 with 1 M HCl. A precipitate should form.
- Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
- Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water, followed by a small amount of cold ethyl acetate to remove non-polar impurities.
- Dry the crude product under vacuum at 50°C overnight to yield **2-aminoquinoline-5-carboxylic acid**. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part 2: Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized **2-aminoquinoline-5-carboxylic acid**. This self-validating system ensures the material is suitable for downstream applications in research and development.



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Caption: Experimental workflow for characterization and QC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ^1H and ^{13}C NMR spectra should be acquired.

Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for polar carboxylic acids and allows for the observation of exchangeable protons (NH₂ and COOH).

Expected ^1H NMR Data (in DMSO-d₆, 400 MHz):

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
COOH	~13.0	Broad singlet	Exchangeable with D ₂ O.
Aromatic H	7.0 - 8.5	Multiplets, Doublets	Complex pattern characteristic of the substituted quinoline ring.

| NH₂ | ~6.5 - 7.5 | Broad singlet | Exchangeable with D₂O. |

Expected ^{13}C NMR Data (in DMSO-d₆, 100 MHz):

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Notes
C=O (Carboxylic Acid)	~165 - 175	Downfield shift due to electronegative oxygens. [11]
Aromatic C	~110 - 155	Multiple signals corresponding to the 10 carbons of the quinoline core.

| C-NH₂ | ~150 - 160 | Carbon directly attached to the amino group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired using a KBr pellet or an ATR accessory.

Expected IR Absorption Bands:

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)	Appearance
O-H (Carboxylic Acid)	Stretching	2500 - 3300	Very broad, strong
N-H (Amine)	Stretching	3300 - 3500	Two medium peaks (symm. & asymm.)
C=O (Carboxylic Acid)	Stretching	1680 - 1710	Strong, sharp
C=C / C=N (Aromatic)	Stretching	1500 - 1650	Multiple medium to strong peaks

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[\[11\]](#)[\[12\]](#)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[\[13\]](#)

Expected Mass Spectrometry Data (ESI-MS):

Ion	Calculated m/z	Description
[M+H] ⁺	189.06	Protonated molecular ion (Positive ion mode).
[M-H] ⁻	187.05	Deprotonated molecular ion (Negative ion mode).

| $[M-CO_2H]^+$ | 144.07 | Fragment corresponding to the loss of the carboxylic acid group. |

The molecular formula of **2-aminoquinoline-5-carboxylic acid** is $C_{10}H_8N_2O_2$, with a monoisotopic mass of 188.06 Da.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reversed-phase method is typically employed.[15][16]

Suggested HPLC Method:

- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m).[16]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength where the quinoline core has strong absorbance (e.g., 254 nm).[16]
- Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically desired for drug development applications.[17]

Conclusion

The synthesis and characterization of **2-aminoquinoline-5-carboxylic acid** can be reliably achieved through a well-established chemical pathway, the Friedländer annulation, followed by a systematic and multi-technique analytical validation. The protocols and expected data outlined in this guide provide researchers with a comprehensive framework to produce and verify this important chemical intermediate, ensuring its quality and suitability for advanced applications in medicinal chemistry and beyond. The combination of NMR, IR, and MS for

structural confirmation, coupled with HPLC for purity assessment, constitutes a robust, self-validating workflow critical for scientific integrity.

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